Cas no 2171626-22-3 (4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)
4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
- 2171626-22-3
- EN300-1537969
- 4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
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- Inchi: 1S/C24H24F2N2O6/c25-21(26)13-33-14-10-28(11-14)23(31)20(9-22(29)30)27-24(32)34-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,27,32)(H,29,30)
- InChI Key: DNNMZTPGTCBEGL-UHFFFAOYSA-N
- SMILES: FC(COC1CN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)F
Computed Properties
- Exact Mass: 474.16024281g/mol
- Monoisotopic Mass: 474.16024281g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 105Ų
4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1537969-0.05g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1537969-0.1g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1537969-0.25g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1537969-0.5g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1537969-1.0g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1537969-2.5g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1537969-5.0g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1537969-10.0g |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1537969-50mg |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1537969-100mg |
4-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171626-22-3 | 100mg |
$2963.0 | 2023-09-26 |
4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171626-22-3): A Comprehensive Overview
The compound 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171626-22-3) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique structural features, including an azetidine ring, a difluoroethoxy moiety, and a fluorenylmethoxycarbonyl (Fmoc) protected amino group, serves as a critical intermediate in the synthesis of bioactive compounds. Its complex structure and functional groups make it a valuable tool for researchers exploring novel therapeutic agents.
One of the most intriguing aspects of 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is its potential application in the development of protease inhibitors and peptide-based therapeutics. The presence of the Fmoc group is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS) to protect amino acids during the assembly of peptide chains. This feature has made the compound a subject of interest for pharmaceutical companies and academic researchers alike, who are constantly seeking innovative ways to enhance drug efficacy and reduce side effects.
In recent years, the demand for custom peptide synthesis and small molecule drug discovery has surged, driven by advancements in biotechnology and the growing need for targeted therapies. 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid aligns perfectly with these trends, offering a versatile scaffold for the design of new drugs. Its azetidine ring, for instance, is known to improve metabolic stability and bioavailability, making it a preferred choice for medicinal chemists.
The compound's difluoroethoxy group further enhances its utility by introducing fluorine atoms, which are known to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. This has led to increased research into fluorinated compounds as potential candidates for treating a variety of diseases, including cancer, infectious diseases, and neurological disorders. As a result, 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid has become a focal point in the search for next-generation therapeutics.
From a synthetic chemistry perspective, the preparation of 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid involves multi-step organic transformations, including the introduction of the Fmoc protecting group and the incorporation of the azetidine and difluoroethoxy moieties. These steps require precise control over reaction conditions to ensure high yield and purity, underscoring the compound's value as a high-quality building block for complex molecular architectures.
The market for specialty chemicals and pharmaceutical intermediates has seen exponential growth, with 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid emerging as a key player. Its applications extend beyond drug discovery to include materials science, where its unique properties can be leveraged to develop advanced polymers and coatings. This versatility has made it a sought-after compound in both academic and industrial settings.
In conclusion, 4-3-(2,2-difluoroethoxy)azetidin-1-yl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171626-22-3) represents a cutting-edge chemical entity with broad-ranging applications in drug discovery, peptide synthesis, and materials science. Its intricate structure and functional diversity make it an indispensable tool for researchers aiming to push the boundaries of modern chemistry and medicine. As the demand for innovative therapeutic solutions continues to rise, this compound is poised to play a pivotal role in shaping the future of science and technology.
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